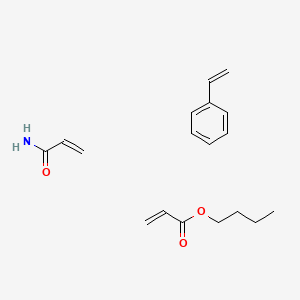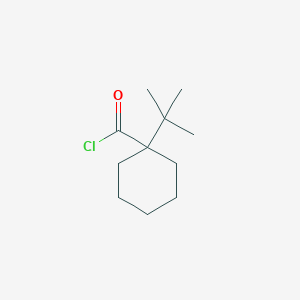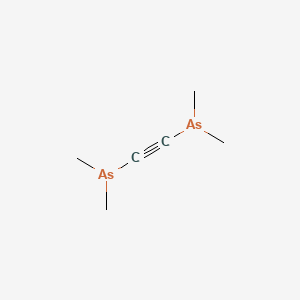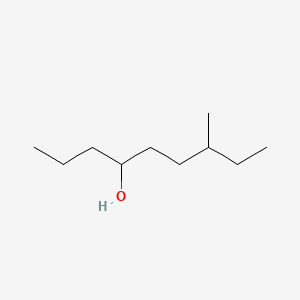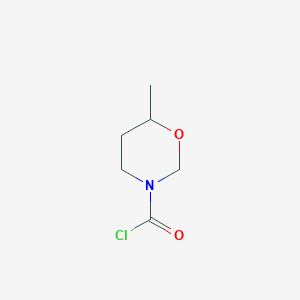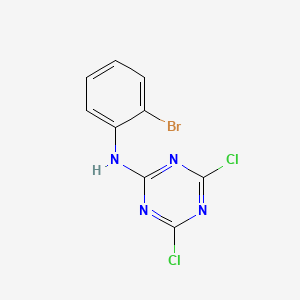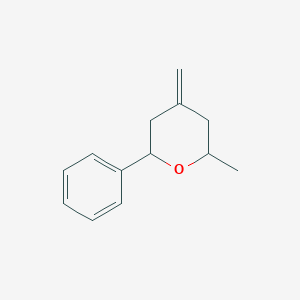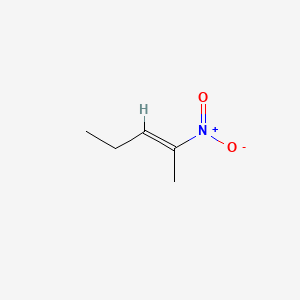
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2,6-diaminohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2,6-diaminohexanoic acid is a combination of two amino acids: (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid, also known as L-tyrosine, and (2S)-2,6-diaminohexanoic acid, also known as L-lysine. These amino acids are essential building blocks of proteins and play crucial roles in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
L-Tyrosine
Biosynthesis: L-tyrosine is synthesized in plants and microorganisms from prephenate, which is derived from the shikimate pathway. The conversion involves the enzyme prephenate dehydrogenase, which converts prephenate to 4-hydroxyphenylpyruvate, followed by transamination to form L-tyrosine.
Chemical Synthesis: L-tyrosine can be synthesized from phenol through nitration, reduction, and subsequent amination reactions.
-
L-Lysine
Biosynthesis: L-lysine is synthesized in microorganisms through the diaminopimelate pathway, starting from aspartate. The pathway involves several enzymatic steps, including the conversion of aspartate to diaminopimelate, which is then converted to L-lysine.
Chemical Synthesis: Industrial production of L-lysine typically involves fermentation using Corynebacterium glutamicum or Escherichia coli, which are engineered to overproduce L-lysine.
Chemical Reactions Analysis
Types of Reactions
-
L-Tyrosine
Oxidation: L-tyrosine can undergo oxidation to form dopaquinone, which is a key intermediate in the biosynthesis of melanin.
Nitration: Nitration of L-tyrosine can produce 3-nitrotyrosine, which is a marker of oxidative stress.
Phosphorylation: L-tyrosine residues in proteins can be phosphorylated by tyrosine kinases, playing a critical role in signal transduction.
-
L-Lysine
Acetylation: L-lysine residues in proteins can be acetylated, affecting protein function and gene expression.
Methylation: Methylation of L-lysine residues in histones is involved in the regulation of gene expression.
Ubiquitination: L-lysine residues can be ubiquitinated, targeting proteins for degradation by the proteasome.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peroxidases
Nitration: Nitric acid, sodium nitrate
Phosphorylation: ATP, tyrosine kinases
Acetylation: Acetyl-CoA, acetyltransferases
Methylation: S-adenosylmethionine, methyltransferases
Ubiquitination: Ubiquitin, E1, E2, E3 enzymes
Major Products
L-Tyrosine: Dopaquinone, 3-nitrotyrosine, phosphorylated tyrosine
L-Lysine: Acetylated lysine, methylated lysine, ubiquitinated proteins
Scientific Research Applications
Chemistry: L-tyrosine and L-lysine are used as starting materials for the synthesis of various bioactive compounds and polymers.
Biology: These amino acids are essential for protein synthesis and are involved in various metabolic pathways.
Medicine: L-tyrosine is used as a dietary supplement to improve cognitive function and stress response. L-lysine is used to treat herpes simplex infections and to improve calcium absorption.
Industry: L-tyrosine is used in the production of pharmaceuticals, food additives, and cosmetics. L-lysine is used as a feed additive in animal nutrition to enhance growth and feed efficiency.
Mechanism of Action
-
L-Tyrosine
Neurotransmitter Synthesis: L-tyrosine is a precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. These neurotransmitters play critical roles in mood regulation, stress response, and cognitive function.
Melanin Production: L-tyrosine is converted to dopaquinone, which undergoes further reactions to produce melanin, the pigment responsible for skin, hair, and eye color.
-
L-Lysine
Protein Synthesis: L-lysine is an essential amino acid required for protein synthesis. It is incorporated into proteins during translation.
Calcium Absorption: L-lysine enhances the absorption of calcium from the digestive tract and its retention in the kidneys, contributing to bone health.
Comparison with Similar Compounds
-
L-Tyrosine
L-Phenylalanine: L-phenylalanine is a precursor to L-tyrosine and shares similar metabolic pathways. L-tyrosine is directly involved in neurotransmitter synthesis, while L-phenylalanine must first be converted to L-tyrosine.
L-Dopa: L-dopa is a direct precursor to dopamine and is used in the treatment of Parkinson’s disease. Unlike L-tyrosine, L-dopa can cross the blood-brain barrier and is directly converted to dopamine in the brain.
-
L-Lysine
L-Arginine: L-arginine is another essential amino acid involved in protein synthesis and the production of nitric oxide, a vasodilator. While both amino acids are important for growth and development, L-lysine is specifically involved in calcium absorption and collagen formation.
L-Ornithine: L-ornithine is a non-proteinogenic amino acid involved in the urea cycle. It is produced from L-arginine and plays a role in detoxifying ammonia in the liver. Unlike L-lysine, L-ornithine is not incorporated into proteins.
Properties
CAS No. |
31325-38-9 |
|---|---|
Molecular Formula |
C15H25N3O5 |
Molecular Weight |
327.38 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C9H11NO3.C6H14N2O2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;7-4-2-1-3-5(8)6(9)10/h1-4,8,11H,5,10H2,(H,12,13);5H,1-4,7-8H2,(H,9,10)/t8-;5-/m00/s1 |
InChI Key |
HFLSGZWXECPQND-JUUVMNCLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.C(CCN)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O.C(CCN)CC(C(=O)O)N |
Related CAS |
31325-38-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


